molecular formula C12H11ClN2 B8277968 9-Amino-7-chloro-2,3-dihydro-1H-cyclopenta-[b] quinoline

9-Amino-7-chloro-2,3-dihydro-1H-cyclopenta-[b] quinoline

Cat. No.: B8277968
M. Wt: 218.68 g/mol
InChI Key: DKIHAPRATQJNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Amino-7-chloro-2,3-dihydro-1H-cyclopenta-[b] quinoline is a useful research compound. Its molecular formula is C12H11ClN2 and its molecular weight is 218.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

7-chloro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

InChI

InChI=1S/C12H11ClN2/c13-7-4-5-11-9(6-7)12(14)8-2-1-3-10(8)15-11/h4-6H,1-3H2,(H2,14,15)

InChI Key

DKIHAPRATQJNSK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C(C=CC(=C3)Cl)N=C2C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen, titanium tetrachloride (1.2 ml, 11 mmol) was added to the above enamine (Example 14) (2.2 g, 10 mmol) and the stirred mixture was heated at 140° C. for 1 hour. After cooling, 10M-sodium hydroxide solution (20 ml) was added and the mixture heated under reflux for 1 hour. After being allowed to cool, this mixture was filtered and the solids washed with dichloromethane. Any organics in the filtrate were also extracted into dichloromethane. All extracts were combined, dried (Na2SO4), filtered and the solvent evaporated, Kugelrohr distillation (200° C., 2 mm Hg) gave the product as a pale yellow powder.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

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